![molecular formula C9H11NO3 B2365692 Furan-3-yl(morpholino)methanone CAS No. 743420-69-1](/img/structure/B2365692.png)
Furan-3-yl(morpholino)methanone
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Overview
Description
Furan-3-yl(morpholino)methanone, also known as FMME, is a chemical compound that has been studied extensively in the field of medicinal chemistry. FMME is a small molecule inhibitor that has shown promising results in targeting various diseases.
Scientific Research Applications
Antibacterial Activity
Novel synthesized pyrazole derivatives containing the "Furan-3-yl(morpholino)methanone" scaffold have been shown to possess significant antibacterial activity. These compounds were synthesized through a cyclization reaction and exhibited excellent inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents. Molecular docking studies further supported their mechanism of action against bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).
Anticancer Properties
Compounds derived from "Furan-3-yl(morpholino)methanone" have been identified as relevant therapeutic agents with potent anticancer properties. For instance, derivatives synthesized through Povarov cycloaddition reaction/N-furoylation processes were characterized and shown to exhibit significant anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Catalytic Applications
"Furan-3-yl(morpholino)methanone" derivatives have been utilized in catalysis, demonstrating the versatility of these compounds. For example, they have been involved in the aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives, showcasing their utility in organic synthesis and potential in creating new materials or chemical intermediates (Reddy et al., 2012).
Synthesis of Novel Heterocycles
The structural flexibility of "Furan-3-yl(morpholino)methanone" has been exploited in the synthesis of novel heterocycles, such as morpholinones and pyrazolines, which are valuable in medicinal chemistry. These compounds have been synthesized and evaluated for their antiproliferative activity, indicating their potential in drug discovery (Prasad et al., 2018).
Inhibition of Protein Tyrosine Kinase
A series of furan-2-yl(phenyl)methanone derivatives have demonstrated in vitro protein tyrosine kinase inhibitory activity. These findings suggest a promising avenue for the development of new therapeutic agents targeting protein tyrosine kinases, which play a crucial role in various diseases including cancer (Zheng et al., 2011).
Mechanism of Action
Target of Action
Furan-3-yl(morpholino)methanone, also known as FMME, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications They have been employed as medicines in a number of distinct disease areas .
properties
IUPAC Name |
furan-3-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(8-1-4-13-7-8)10-2-5-12-6-3-10/h1,4,7H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSUKVNPWZSIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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